3-[3,5-dimethyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-4-yl]-N-[(pyridin-2-yl)methyl]propanamide
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Overview
Description
3-[3,5-dimethyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-4-yl]-N-[(pyridin-2-yl)methyl]propanamide is a synthetic organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3,5-dimethyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-4-yl]-N-[(pyridin-2-yl)methyl]propanamide typically involves multi-step organic reactions. The process may include:
Formation of the pyrazole ring: This can be achieved through the reaction of appropriate hydrazines with 1,3-diketones under acidic or basic conditions.
Attachment of the pyrimidinyl group: This step might involve the condensation of the pyrazole derivative with a pyrimidinyl precursor.
Formation of the propanamide moiety: This can be done by reacting the intermediate with a suitable acylating agent.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups or the pyrazole ring.
Reduction: Reduction reactions could target the carbonyl group in the pyrimidinyl moiety.
Substitution: Various substitution reactions can occur, especially at the nitrogen atoms or the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
Catalysis: The compound could be used as a ligand in coordination chemistry for catalysis.
Material Science:
Biology
Enzyme Inhibition: The compound might act as an inhibitor for certain enzymes, making it a candidate for drug development.
Antimicrobial Activity: Potential use as an antimicrobial agent against various pathogens.
Medicine
Drug Development: Research into its potential as a therapeutic agent for diseases such as cancer, inflammation, or neurological disorders.
Industry
Agriculture: Possible applications as a pesticide or herbicide.
Pharmaceuticals: Use in the synthesis of other pharmaceutical compounds.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example:
Enzyme Inhibition: The compound might bind to the active site of an enzyme, blocking its activity.
Receptor Modulation: It could interact with cellular receptors, altering signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(pyridin-2-ylmethyl)propanamide: Lacks the pyrimidinyl group.
3-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-4-yl)-N-(pyridin-2-ylmethyl)propanamide: Lacks the 3,5-dimethyl groups.
Uniqueness
The presence of both the pyrimidinyl and pyrazole moieties, along with the specific substitution pattern, might confer unique biological activities or chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
3-[3,5-dimethyl-1-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-4-yl]-N-(pyridin-2-ylmethyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O2/c1-12-10-18(27)23-19(22-12)25-14(3)16(13(2)24-25)7-8-17(26)21-11-15-6-4-5-9-20-15/h4-6,9-10H,7-8,11H2,1-3H3,(H,21,26)(H,22,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZQZCUWNCQINGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)N2C(=C(C(=N2)C)CCC(=O)NCC3=CC=CC=N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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